5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone

説明

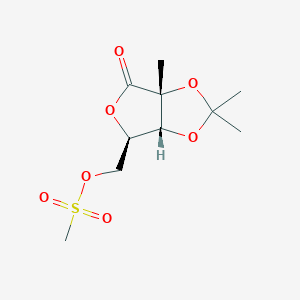

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-γ-lactone (CAS: 908128-94-9) is a modified ribonolactone derivative featuring a methanesulfonate (mesyl) group at the 5-O position and an isopropylidene protecting group bridging the 2,3-hydroxyls. Its molecular formula is C₁₀H₁₆O₇S, with a molecular weight of 280.29 g/mol . The compound exhibits moderate lipophilicity (LogP: 0.879) and high polarity (PSA: 96.51 Ų) due to the sulfonate and lactone functionalities . It is primarily utilized in synthetic organic chemistry as an intermediate for nucleophilic substitution reactions, leveraging the mesyl group as a leaving group.

特性

IUPAC Name |

[(3aR,6R,6aR)-2,2,3a-trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7S/c1-9(2)16-7-6(5-14-18(4,12)13)15-8(11)10(7,3)17-9/h6-7H,5H2,1-4H3/t6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYXEOJWFRCAJ-BRDIYROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2(O1)C)COS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H](OC1=O)COS(=O)(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Methods

Synthesis of 2-C-methyl-D-ribonic-gamma-lactone Core

The foundational step involves the construction of the 2-C-methyl-D-ribonic-gamma-lactone skeleton. Several routes are documented:

Amadori Rearrangement from D-glucose:

D-glucose is converted to a fructosamine intermediate, which is then treated with calcium hydroxide or calcium oxide. This process yields the 2-C-methyl-D-ribonic-gamma-lactone, with reported yields ranging from 19% to 27% depending on scale and conditions.

Key variables include base concentration, temperature, and the use of calcium salts to facilitate lactonization.Alternative Routes:

Some protocols utilize D-mannitol as a starting material, converting it to (R)-2,3-O-isopropylidene-D-glyceraldehyde, followed by a Reformatsky reaction with ethyl bromodifluoroacetate and subsequent lactonization. While this approach is tailored for difluoro analogues, the general principle applies to methyl substitution as well.

Data Table 1: Yields from Key Synthetic Steps

Protection of Hydroxyl Groups (Isopropylidene Formation)

To prevent undesired side reactions during subsequent steps, the 2,3-diol moiety is commonly protected as an isopropylidene acetal:

- Procedure:

The lactone is treated with acetone and an acid catalyst (e.g., methylsulfonic acid) to form the 2,3-O-isopropylidene derivative.

Reaction times and temperatures are optimized to maximize conversion while minimizing hydrolysis or over-protection.

Data Table 2: Isopropylidene Protection Conditions

| Substrate | Reagents/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-C-methyl-D-ribonic-gamma-lactone | Acetone, methylsulfonic acid | 2.5 | Reflux | Not reported |

The selective introduction of the methanesulfonate group at the 5-O position is a critical step:

Mesylation Protocol:

The protected lactone is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride).

The reaction is typically conducted at low temperatures (5–10°C) to ensure selectivity and minimize side reactions.Workup:

Excess methanesulfonyl chloride is quenched with a lower alcohol (e.g., methanol), and the product is extracted and washed with saturated sodium bicarbonate to remove acidic byproducts.

Data Table 3: Mesylation Reaction Conditions

| Substrate | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone | MsCl, Et₃N, phase-transfer catalyst, MeOH quench | 5–10 | 4 | Not reported |

Research Findings and Process Optimization

Yield Improvements:

The use of phase-transfer catalysts and recyclable solvents (e.g., hexamethylphosphoric triamide or N,N-dimethyl-2-imidazolidinone) has improved yields and environmental sustainability.Scalability:

Processes have been scaled to pilot and manufacturing levels, with real-time monitoring (e.g., IR at 1783 cm⁻¹) employed to optimize reaction endpoints and product purity.Selectivity:

Careful control of reaction conditions—especially temperature and reagent stoichiometry—is critical for high selectivity at the 5-O position and to avoid over-mesylation or decomposition.

Summary Table: Complete Preparation Route

化学反応の分析

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sulfonyl halides and pyridine . The major products formed from these reactions are quaternary ammonium salts, which are synthesized by reacting the compound with selected aliphatic and heterocyclic aromatic amines . Additionally, the compound can be used in the preparation of sulfate esters, a reaction first described by Adolph Strecker in 1868 .

科学的研究の応用

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in nucleic acid analysis and modification research, serving as a nucleic acid sequence determination reagent and a fluorescent labeling reagent . In organic synthesis, it acts as a chemical intermediate, facilitating the synthesis of various complex molecules . Its unique properties make it valuable in the development of new analytical techniques and the study of nucleic acid structures .

作用機序

The mechanism of action of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves its role as a chemical intermediate in various reactions. It interacts with nucleophiles and outgoing groups to form quaternary ammonium salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the facilitation of nucleophilic substitution reactions . The compound’s ability to form stable intermediates is crucial for its effectiveness in nucleic acid analysis and modification .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications :

Substituent Reactivity :

- The mesyl group in the target compound is a superior leaving group compared to the tosyl group (p-toluenesulfonate) in the analogue from . Mesyl groups undergo nucleophilic substitution (e.g., SN2) more readily due to their smaller size and lower steric hindrance. Tosyl groups, though also electron-withdrawing, require harsher conditions for displacement .

- The bromo-substituted analogue (CAS: 157666-07-4) lacks a sulfonate group but introduces a bromine atom at the 5-position. This modification enables diverse reactivity, such as Suzuki coupling or elimination reactions, expanding its utility in cross-coupling chemistry .

Steric and Electronic Effects :

- The isopropylidene protecting group (common across all compounds) stabilizes the lactone ring by reducing conformational flexibility and protecting hydroxyls from undesired reactions. However, the 3,5-O-isopropylidene variant (from ) exhibits distinct puckering dynamics in the lactone ring, as revealed by X-ray crystallography, influencing solubility and crystallinity .

Physicochemical Properties: The target compound’s higher molecular weight (280.29 vs. 265.10 for the bromo analogue) correlates with increased melting points and reduced solubility in nonpolar solvents.

生物活性

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is a synthetic derivative of ribonic acid that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₇S

- Molecular Weight : 306.34 g/mol

- CAS Number : 908128-94-9

The presence of the methanesulfonate group and isopropylidene moiety enhances its solubility and stability, which are critical for biological applications.

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways. Its potential mechanisms include:

- Inhibition of Glycosylation : The compound may inhibit glycosylation processes by acting as a competitive inhibitor for glycosyltransferases, which are crucial in the synthesis of glycoproteins.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially disrupting viral replication mechanisms.

Case Studies

- Antiviral Efficacy : In a study examining the antiviral effects against influenza viruses, this compound demonstrated significant inhibition of viral replication in vitro. The effective concentration (EC50) was reported to be approximately 15 µM, indicating its potential as a therapeutic agent against viral infections.

- Glycosylation Inhibition : Another study assessed the impact of this compound on glycosylation in human cell lines. Results showed a reduction in the glycosylation of specific proteins involved in cell signaling pathways, suggesting a possible application in cancer treatment by modulating cell surface interactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | |

| Glycosylation Inhibition | Reduction in glycoprotein synthesis | |

| Cell Proliferation | Modulation of cancer cell growth |

| Property | Value |

|---|---|

| Molecular Weight | 306.34 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

- Cancer Research : By inhibiting glycosylation, it may alter tumor progression and metastasis.

- Viral Infections : Its antiviral properties open avenues for developing new antiviral therapies.

Q & A

Basic: How can researchers optimize the synthesis yield of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone?

Methodological Answer:

Synthesis optimization involves:

- Protecting Group Strategy : Use 2,3-O-isopropylidene to stabilize the ribonic acid backbone during sulfonation, as seen in analogous lactones (e.g., 2,3-O-isopropylidene-D-ribonic acid γ-lactone) .

- Sulfonation Conditions : Methanesulfonyl chloride in anhydrous pyridine at 0–5°C minimizes side reactions (e.g., hydrolysis). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) .

- Purification : Wash reaction mixtures with cold water to remove ionic byproducts (e.g., pyridinium salts) , followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Yield Tracking : Compare yields under varying temperatures (0°C vs. room temperature) and solvent systems (DMF vs. THF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。